molecular formula C22H21N5O4 B11131138 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B11131138
M. Wt: 419.4 g/mol
InChI Key: ROZAZBSCOSDFKO-UHFFFAOYSA-N
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Description

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features a combination of oxadiazole and benzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole and benzodiazepine intermediates. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The benzodiazepine moiety can be prepared via the condensation of o-phenylenediamine with a suitable dicarbonyl compound . The final step involves coupling the oxadiazole and benzodiazepine intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzodiazepine receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-anxiety or anti-convulsant properties.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets, such as benzodiazepine receptors in the central nervous system. This interaction may modulate the activity of neurotransmitters like GABA, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for their various biological activities.

    Benzodiazepine Derivatives: Compounds with the benzodiazepine core are well-known for their use in treating anxiety and seizures.

Uniqueness

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to the combination of the oxadiazole and benzodiazepine moieties, which may confer a distinct set of biological activities and chemical properties.

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C22H21N5O4/c28-19(23-13-20-26-18(27-31-20)12-14-6-2-1-3-7-14)11-10-17-22(30)24-16-9-5-4-8-15(16)21(29)25-17/h1-9,17H,10-13H2,(H,23,28)(H,24,30)(H,25,29)

InChI Key

ROZAZBSCOSDFKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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